4-Amino-4'-methoxydiphenylamine CAS number 101-64-4 properties
4-Amino-4'-methoxydiphenylamine CAS number 101-64-4 properties
An In-depth Technical Guide to 4-Amino-4'-methoxydiphenylamine (CAS 101-64-4)
Abstract
This technical guide provides a comprehensive overview of 4-Amino-4'-methoxydiphenylamine (CAS No. 101-64-4), an aromatic amine with significant applications in analytical chemistry and as a chemical intermediate. This document consolidates its chemical and physical properties, spectral characteristics, and safety information. Detailed experimental protocols for its synthesis, purification, and analysis are presented, tailored for researchers, scientists, and professionals in drug development. The guide also visualizes key processes, including its mechanism as a redox indicator and a general synthesis workflow, to facilitate a deeper understanding of its practical applications.
Introduction
4-Amino-4'-methoxydiphenylamine, also known by synonyms such as N-(4-methoxyphenyl)benzene-1,4-diamine and Variamine Blue B Base, is an organic compound with the molecular formula C13H14N2O.[1][2] Its discovery and initial application can be traced back to the 1950s when Hungarian chemist László Erdey identified it as a novel redox indicator, which he named Variamine Blue.[3] The compound is colorless in its reduced state and transforms into a vibrant blue-violet species upon oxidation, making it highly valuable for redox titrations.[3]
Beyond its role in analytical chemistry, the molecular structure of 4-Amino-4'-methoxydiphenylamine, featuring an amino group and a methoxy group on linked phenyl rings, makes it a versatile precursor in organic synthesis.[3] Its derivatives are utilized in the production of dyes, polymers, and as antidegradants and antiozonants in the rubber industry.[3] This guide serves as a technical resource, providing detailed data and methodologies relevant to its scientific and industrial applications.
Chemical and Physical Properties
The fundamental properties of 4-Amino-4'-methoxydiphenylamine are summarized below. The data has been aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-methoxyphenyl)benzene-1,4-diamine | [1] |
| Synonyms | Variamine Blue B Base, C.I. 37255, N-(p-Methoxyphenyl)-p-phenylenediamine | [2][4] |
| CAS Number | 101-64-4 | [1][2][5] |
| Molecular Formula | C13H14N2O | [1][2][5] |
| Molecular Weight | 214.26 - 214.27 g/mol | [1][2][5] |
| Appearance | Gray to dark blue to black powder/crystals | [2] |
| Melting Point | 101°C | [2][4] |
| Boiling Point | 210°C at 4 mmHg | [2][4] |
| Density | ~1.178 g/cm³ | [4] |
| Vapor Pressure | 3.01E-06 mmHg at 25°C | [1][4] |
| Flash Point | 188.9°C | [4] |
| Refractive Index | 1.653 (estimate) | [1][4] |
| LogP | 1.24 - 3.67 | [1][4] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Rotatable Bonds | 3 | [1][4] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Amino-4'-methoxydiphenylamine. While actual spectra should be run for confirmation, the table below outlines the expected characteristic signals based on the molecule's functional groups.
| Technique | Expected Features | Interpretation |
| FTIR (cm⁻¹) | 3400-3200 | N-H stretching (primary amine) |
| 3100-3000 | C-H stretching (aromatic) | |
| 3000-2850 | C-H stretching (aliphatic, -OCH₃) | |
| 1620-1580 | N-H bending and C=C stretching (aromatic) | |
| 1250-1200 | C-O stretching (aryl ether) | |
| 1340-1250 | C-N stretching (aromatic amine) | |
| ¹H NMR (ppm) | ~7.0-6.5 | Aromatic protons (multiplets) |
| ~3.7 | Singlet, 3H (-OCH₃) | |
| ~3.6 | Broad singlet, 2H (-NH₂) | |
| ~5.5 | Broad singlet, 1H (secondary amine, -NH-) | |
| ¹³C NMR (ppm) | 150-160 | C-O (aromatic) |
| 140-150 | C-N (aromatic) | |
| 114-125 | Aromatic carbons | |
| ~55 | -OCH₃ | |
| Mass Spec (EI-MS) | m/z 214 | [M]⁺ Molecular ion peak |
| Fragmentation pattern corresponding to loss of CH₃, OCH₃, and amine functionalities. |
Safety and Handling
4-Amino-4'-methoxydiphenylamine is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS Classification | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data compiled from references[2] and[6].
Key Applications and Mechanisms
Redox Indicator
The primary application of 4-Amino-4'-methoxydiphenylamine is as a redox indicator known as Variamine Blue.[3] In its reduced form, the molecule is colorless. Upon oxidation, it is converted to a resonance-stabilized quinone-imine structure, which is intensely colored blue-violet. This distinct and reversible color change provides a clear endpoint in various redox titrations, such as in the determination of iron (II) or vanadium.[3]
Caption: Mechanism of Variamine Blue as a redox indicator.
Chemical Synthesis Intermediate
The amine functionalities of 4-Amino-4'-methoxydiphenylamine make it a valuable building block in organic synthesis. The primary amino group is particularly reactive and can be used to create Schiff bases, amides, and other derivatives.[3] These derivatives have been investigated for applications as non-carcinogenic dye intermediates and for their potential photophysical properties in fluorescent sensors.[3][7] The overall diphenylamine structure is also a key motif in antioxidants used in the rubber industry.[3]
Experimental Protocols
Protocol for Synthesis: Ullmann Condensation
The Ullmann condensation is a classic and effective method for forming diarylamines.[3] The following is a representative protocol for the synthesis of 4-Amino-4'-methoxydiphenylamine.
Materials:
-
4-Iodoaniline (or 4-bromoaniline)
-
p-Anisidine (4-methoxyaniline)
-
Copper(I) iodide (CuI) catalyst
-
Potassium carbonate (K₂CO₃) as base
-
N,N-Dimethylformamide (DMF) as solvent
-
Toluene
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodoaniline (1.0 eq), p-anisidine (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or toluene (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Caption: Experimental workflow for Ullmann condensation synthesis.
Protocol for Purification: Recrystallization
Purification of the crude product is essential to obtain high-purity 4-Amino-4'-methoxydiphenylamine.
Materials:
-
Crude 4-Amino-4'-methoxydiphenylamine
-
Ligroin or a mixture of benzene/petroleum ether[2]
-
Ethanol
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent system, such as ligroin or a benzene/petroleum ether mixture.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The expected melting point of the pure product is 101°C.[2][4]
Protocol for Analysis: HPLC-UV Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity and quantifying the concentration of aromatic compounds.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution; likely in the 254-300 nm range.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity 4-Amino-4'-methoxydiphenylamine in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample and record the peak area.
-
Quantification: Determine the concentration of the sample by interpolating its peak area on the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
Conclusion
4-Amino-4'-methoxydiphenylamine is a compound of significant historical and practical importance. Its utility as the redox indicator Variamine Blue is well-established in analytical chemistry. Furthermore, its chemical structure provides a versatile platform for the synthesis of a wide range of organic materials, including dyes and industrial antioxidants. The protocols and data compiled in this guide offer a foundational resource for researchers engaged in the study and application of this compound, providing the necessary information for its synthesis, characterization, and safe handling. Further research may continue to explore novel derivatives and applications, particularly in materials science and medicinal chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. Variamine Blue B Base | 101-64-4 [chemicalbook.com]
- 3. 4-Amino-4'-methoxydiphenylamine | 101-64-4 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
